3-Amino-4-methylcyclohexane-1-carboxylic acid is an organic compound characterized by the presence of an amino group and a carboxylic acid group attached to a cyclohexane ring. Its molecular formula is , and it has a molecular weight of approximately 157.21 g/mol. This compound is classified as an amino acid derivative, specifically a cyclohexane-based amino acid, which contributes to its unique properties and potential applications in various fields, including pharmaceuticals and organic synthesis.
Methods of Synthesis:
3-Amino-4-methylcyclohexane-1-carboxylic acid can be synthesized through several methods, including:
Technical Details:
The synthesis typically requires controlled temperature and pressure conditions to optimize yield and purity. Reaction conditions may include solvents such as ethanol or water, along with catalysts like palladium or nickel salts to enhance reaction rates.
Structure:
The structure of 3-Amino-4-methylcyclohexane-1-carboxylic acid features a cyclohexane ring substituted with an amino group at the 3-position and a carboxylic acid at the 1-position. The methyl group is located at the 4-position on the cyclohexane ring.
Data:
3-Amino-4-methylcyclohexane-1-carboxylic acid can participate in various chemical reactions typical for amino acids and carboxylic acids:
These reactions are facilitated by the functional groups present in the molecule, allowing it to serve as a versatile building block in organic synthesis.
The mechanism of action for 3-Amino-4-methylcyclohexane-1-carboxylic acid primarily involves its interactions with biological targets such as enzymes and receptors. The amino group can engage in hydrogen bonding and ionic interactions with active sites on proteins, while the carboxylic acid can participate in acid-base reactions, influencing enzymatic activity and potentially modulating metabolic pathways.
Physical Properties:
Chemical Properties:
Relevant data on its reactivity indicate that it behaves similarly to other amino acids, participating in both nucleophilic and electrophilic reactions depending on the context.
3-Amino-4-methylcyclohexane-1-carboxylic acid has several scientific applications:
Computational approaches have been pivotal in designing 3-amino-4-methylcyclohexane-1-carboxylic acid as a selective mechanism-based inactivator of human ornithine aminotransferase (hOAT). Molecular docking studies revealed that the methyl substituent at the C4 position optimally occupies a hydrophobic subpocket within the hOAT active site, formed by residues Val332, Met318, and Ile317. This subpocket is notably shallower in GABA-AT due to steric constraints from Phe189, explaining the compound's enhanced selectivity for hOAT [2] [8]. pKa computational analyses further demonstrated that the methyl group lowers the acidity of the γ-proton (C5-H) by approximately 1.5 pKa units compared to unsubstituted analogues. This reduction delays proton abstraction during catalysis, allowing sufficient time for the irreversible inactivation step to occur specifically in hOAT [2].
Table 1: Key Computational Parameters for hOAT-Targeted Design
Parameter | Value/Feature | Biological Significance |
---|---|---|
Hydrophobic Subpocket | Val332, Met318, Ile317 | Accommodates C4-methyl group; absent in GABA-AT |
γ-Proton pKa Shift | +1.5 units (vs. unmethylated analogue) | Slows deprotonation rate in hOAT active site |
Docking Energy | ΔG = -9.2 kcal/mol | High-affinity binding to hOAT catalytic pocket |
Selectivity Factor | 120-fold (hOAT vs. GABA-AT) | Achieved via steric complementarity and pKa modulation |
Quantum mechanics/molecular mechanics (QM/MM) simulations provided critical insights into the inactivation mechanism, predicting that the methyl group stabilizes a reactive Michael acceptor intermediate through hyperconjugation effects. This intermediate subsequently undergoes nucleophilic attack by Lys292, forming a covalent adduct that permanently blocks the catalytic machinery. Crucially, the simulations indicated that GABA-AT's catalytic lysine (Lys329) is positioned 1.8Å farther from the reactive carbon, preventing adduct formation [2] [8].
The design of 3-amino-4-methylcyclohexane-1-carboxylic acid was strategically informed by structural and mechanistic studies of GABA-AT inactivators CPP-115 (1) and OV329 (7). CPP-115 features a cyclopentane scaffold with a difluoromethylene warhead that undergoes hydration in GABA-AT's active site, forming a tight-binding but noncovalent adduct (5) [2]. OV329 introduced a critical endocyclic double bond (Δ1) that reduced γ-proton acidity, slowing tautomerization and enhancing potency. Cocrystal structures revealed that both compounds formed covalent adducts with Lys292 in hOAT – a striking contrast to their noncovalent inhibition of GABA-AT [2].
Table 2: Evolution from GABA-AT to hOAT Inactivators
Compound | Scaffold | Key Structural Feature | Inactivation Mechanism | hOAT Selectivity Limitation |
---|---|---|---|---|
CPP-115 (1) | Cyclopentane | -CHF₂ warhead | Hydration → noncovalent adduct in GABA-AT | Low (kinact/KI = 0.8 mM⁻¹min⁻¹) |
OV329 (7) | Cyclopentene | Δ1 bond & -CHF₂ | Slowed tautomerization → covalent Lys adduct | Moderate (kinact/KI = 2.1 mM⁻¹min⁻¹) |
Target Compound | Cyclohexane | C4-methyl & saturated scaffold | Stabilized Michael acceptor → covalent adduct | High (kinact/KI = 4.7 mM⁻¹min⁻¹) |
These observations revealed a fundamental mechanistic divergence between the two aminotransferases: while GABA-AT utilizes water-assisted addition to inactivators, hOAT promotes direct covalent bond formation with catalytic lysine. This understanding guided the strategic incorporation of a saturated cyclohexane ring in 3-amino-4-methylcyclohexane-1-carboxylic acid, which better accommodates hOAT's spacious binding pocket (volume = 312ų vs. 278ų in GABA-AT). Dialysis experiments confirmed the irreversibility of inhibition, with no hOAT activity recovery after 48 hours – consistent with covalent modification [2].
Ring expansion from five- to six-membered cycles represented a breakthrough in achieving hOAT selectivity. Cocrystal structures demonstrated that the cyclohexane scaffold in 3-amino-4-methylcyclohexane-1-carboxylic acid (PDB 7LON) induced a 15° rotation in hOAT's PLP cofactor, reorienting Lys292 for optimal nucleophilic attack on the C4 position. This conformational change was absent in five-membered analogues and critically, did not occur in GABA-AT due to rigidity from Arg445 salt bridges [2] [8]. The methyl substituent's position proved crucial: C4-methyl adoption created a 3.9Å hydrophobic contact with Met318's side chain, while C3-methyl analogues displayed 40-fold reduced potency due to collision with Thr322 [8].
Comparative kinetics revealed the methylcyclohexane analogue exhibited a kinact/KI value of 4.73 mM⁻¹ min⁻¹ for hOAT – a 15-fold enhancement over earlier cyclopentane derivatives. For GABA-AT, the kinact/KI remained <0.05 mM⁻¹ min⁻¹, translating to >90-fold selectivity. This dramatic improvement stemmed from two factors: (1) the larger ring better filled hOAT's expanded substrate tunnel (diameter = 8.2Å vs. 6.7Å in GABA-AT), and (2) the methyl group's gauche conformation prevented planar alignment required for GABA-AT's inactivation mechanism [2] [8].
Table 3: Impact of Ring Size and Substituents on Selectivity
Structural Feature | hOAT kinact/KI (mM⁻¹min⁻¹) | GABA-AT kinact/KI (mM⁻¹min⁻¹) | Selectivity Ratio (hOAT/GABA-AT) |
---|---|---|---|
Cyclopentane (CPP-115) | 0.8 | 22.5 | 0.04 |
Cyclopentene (OV329) | 2.1 | 35.8 | 0.06 |
Cyclohexane (C4-H) | 3.2 | 0.03 | 107 |
Cyclohexane (C4-CH₃) | 4.73 | <0.05 | >90 |
Cyclohexane (C3-CH₃) | 0.12 | 0.01 | 12 |
Synthetic routes to 3-amino-4-methylcyclohexane-1-carboxylic acid leveraged stereoselective strategies to install the required (1S,3S) configuration. A key approach involved Diels-Alder cyclization followed by enzymatic resolution to achieve >99% ee. The methyl group was introduced via Grignard addition to a 4-oxocyclohexanone intermediate, with boron hydride reduction establishing the correct stereochemistry. Final hydrolysis yielded the target carboxylic acid (CAS 1379173-95-1), with HPLC and chiral GC confirming stereochemical purity [3] [4] [6].
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 32338-15-1
CAS No.: